molecular formula C21H17BrO4 B4062918 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B4062918
M. Wt: 413.3 g/mol
InChI Key: GACMDGLSUNMTJX-UHFFFAOYSA-N
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Description

1a-Acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound belonging to the class of cyclopropa[c]chromenes This compound is characterized by its unique structural features, including a cyclopropane ring fused to a chromene core, which is further substituted with acetyl, benzoyl, bromo, and ethyl groups

Properties

IUPAC Name

1a-acetyl-1-benzoyl-6-bromo-1-ethyl-7bH-cyclopropa[c]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c1-3-20(18(24)13-7-5-4-6-8-13)17-15-11-14(22)9-10-16(15)26-19(25)21(17,20)12(2)23/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMDGLSUNMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using a diazo compound in the presence of a transition metal catalyst.

    Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Acetylation and Benzoylation: The acetyl and benzoyl groups are introduced through Friedel-Crafts acylation reactions, using acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1a-Acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one depends on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1a-Acetyl-1-benzoyl-6-chloro-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    1a-Acetyl-1-benzoyl-6-fluoro-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical behavior in synthetic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 2
1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

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